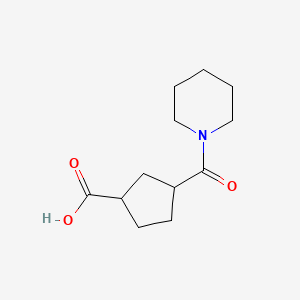

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(13-6-2-1-3-7-13)9-4-5-10(8-9)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXFPHRQZJBAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with piperidine and a suitable coupling agent. One common method includes the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of cyclopentanecarboxylic acid and the amine group of piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neutral Endopeptidase Inhibition

One of the primary applications of 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid is as a neutral endopeptidase (NEP) inhibitor . NEP plays a crucial role in the metabolism of bioactive peptides, including atrial natriuretic peptide (ANP), which is involved in cardiovascular regulation. Inhibiting NEP can prolong the effects of these peptides, making this compound valuable for treating conditions such as:

- Hypertension

- Heart failure

- Pulmonary hypertension

- Diabetic nephropathy

Research indicates that compounds like this compound can enhance the diuretic and vasodilatory effects of ANP by preventing its degradation, thereby providing therapeutic benefits in managing cardiovascular diseases .

2. Neurological Disorders

Another promising application lies in the treatment of neurological disorders. Studies have shown that derivatives of cyclopentane compounds exhibit potent activity as NR2B receptor antagonists , which are implicated in conditions such as neuropathic pain and Parkinson's disease. The incorporation of specific linkers and substitutions can enhance selectivity and reduce side effects, making these compounds suitable candidates for further development .

Case Study 1: Cardiovascular Applications

In a study focusing on NEP inhibitors, compounds structurally related to this compound demonstrated significant efficacy in animal models of hypertension. The results indicated a marked reduction in blood pressure and improved cardiac function when administered to hypertensive rats. These findings support the compound's potential for clinical use in managing hypertension and related cardiovascular disorders .

Case Study 2: Neuropathic Pain Management

A series of experiments evaluated the effectiveness of cyclopentane derivatives, including this compound, as NR2B antagonists. In models of neuropathic pain, these compounds provided significant pain relief without the adverse effects commonly associated with non-selective NMDA antagonists. This highlights their potential for developing safer analgesics for chronic pain management .

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes including inflammation, cell survival, and apoptosis. By influencing these pathways, the compound can exert therapeutic effects in conditions such as cancer and inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid with structurally related compounds, emphasizing differences in molecular architecture, functional groups, and applications.

Table 1: Structural and Functional Comparison of Cyclic Carboxylic Acid Derivatives

**Hypothetical values based on structural analysis.

Key Comparative Insights:

Ring Systems and Rigidity :

- The target compound’s cyclopentane backbone provides moderate rigidity compared to the cyclopropane in ’s compound (higher ring strain) and the unsaturated cyclopentene in (reactivity in conjugation). Piperidine’s six-membered ring (vs. pyrrolidine in ) offers distinct hydrogen-bonding and steric profiles .

Functional Group Diversity :

- The carbonyl bridge in the target compound and ’s analog introduces rigidity and polarity, contrasting with the direct amine-carboxylic acid linkage in . The BOC group in ’s compound enhances amine protection, critical in peptide synthesis .

Molecular Weight and Complexity :

- The target compound (MW ~223) is less complex than ’s derivative (MW 353.37), which includes ethoxycarbonyl and cyclopropane groups. Simpler analogs like (MW 145.16) prioritize ease of synthesis for lab use .

Applications :

- 3-Piperidinecarboxylic acid () is a foundational lab chemical, while BOC-protected () and ethoxycarbonyl derivatives () serve as intermediates in multi-step syntheses. The pyrrolidine-based compound () may explore conformational effects in bioactive molecules .

Physicochemical Properties :

- The topological polar surface area (TPSA) of the target compound is estimated at ~75 Ų (carboxylic acid + carbonyl + amine), similar to ’s analog. This influences solubility and membrane permeability, critical for druglikeness .

Research Implications and Limitations

While the compounds compared here share cyclic carboxylic acid frameworks, their structural nuances dictate distinct roles in research. However, the absence of direct experimental data (e.g., synthesis, bioactivity) limits conclusive comparisons. Future studies should prioritize synthesizing this compound and profiling its physicochemical and biological behavior relative to these analogs.

Biological Activity

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid, also known by its CAS number 1694540-25-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxylic acid moiety linked to a piperidine carbonyl group. This structural configuration contributes to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1694540-25-4 |

| Molecular Formula | C₁₁H₁₅N₁O₂ |

| Molecular Weight | 193.25 g/mol |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be pivotal in therapeutic applications.

- Antiviral Properties : It shows potential as an antiviral agent, particularly against coronaviruses.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to alterations in cellular pathways.

Case Study 1: Antiviral Activity

In a study evaluating various piperidine derivatives for antiviral properties, this compound was found to exhibit moderate inhibitory effects against the main protease (Mpro) of SARS-CoV-2. Although the inhibition was modest, in silico studies suggested plausible binding interactions at the catalytic site of Mpro .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of piperidine derivatives, including our compound of interest. The results indicated a significant reduction in inflammatory markers in vitro, suggesting that this compound could be developed further for therapeutic use in inflammatory conditions .

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals that while many piperidine derivatives show biological activity, this compound stands out due to its unique structural features that enhance its interaction with biological targets.

| Compound | Biological Activity | Notes |

|---|---|---|

| Compound A | Moderate anti-inflammatory | Lacks piperidine substitution |

| Compound B | Strong antiviral | Different structural framework |

| This compound | Moderate antiviral and anti-inflammatory | Unique cyclopentane structure enhances activity |

Future Directions

Further research is warranted to optimize the structure of this compound for enhanced potency and selectivity. Investigations into its pharmacokinetics and toxicity profiles will also be crucial for advancing this compound into clinical trials.

Q & A

Q. What are the common synthetic routes for 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling cyclopentanecarboxylic acid derivatives with piperidine moieties. Boc-protected intermediates (e.g., 1-Boc-3-piperidinecarboxylic acid, CAS 84358-12-3) are often used to prevent unwanted side reactions . Characterization relies on HPLC (>95% purity thresholds) and NMR to confirm regiochemistry and stereochemistry. For example, Boc deprotection is monitored via H NMR (disappearance of tert-butyl signals at ~1.4 ppm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify piperidine ring conformation (e.g., axial/equatorial protons) and carbonyl linkages.

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .

- Melting Point Analysis : Discrepancies in mp (e.g., 251–255°C for enantiomers) can indicate impurities or stereochemical mismatches .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 6–8).

- Solubility can be enhanced via sonication (15–30 min) or co-solvents like ethanol (<5% v/v) .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during piperidine-cyclopentane coupling?

- Methodological Answer :

- Chiral Auxiliaries : (S)- or (R)-Boc-piperidine derivatives (e.g., CAS 143900-44-1) guide stereoselective acylation .

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) to resolve enantiomers, with mobile phases like hexane/isopropanol (90:10) .

- X-ray Crystallography : Confirms absolute configuration post-synthesis .

Q. What strategies address discrepancies in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Purity Reassessment : Contaminants (e.g., residual coupling reagents) may skew bioassays. Repurify via flash chromatography (silica gel, ethyl acetate/hexane) .

- Structural Analog Testing : Compare with derivatives like 3-(Piperidine-1-carbonyl)benzoic acid (PubChem CID 129630604) to isolate pharmacophore contributions .

- Assay Reprodubility : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Q. How can regioselective modifications be achieved on the cyclopentane ring?

- Methodological Answer :

- Protecting Group Strategies : Temporarily block the carboxylic acid with tert-butyl esters (CAS 84358-13-4) to direct electrophilic substitutions .

- Directed C-H Activation : Use Pd catalysts with directing groups (e.g., pyridine) for functionalization at C3 or C4 positions .

Data Contradiction Analysis

Q. Why do melting points vary across synthesized batches (e.g., 251–255°C vs. 253–257°C)?

- Methodological Answer :

- Enantiomeric Purity : (S)- and (R)-enantiomers (CAS 59045-82-8 vs. 25137-00-2) exhibit distinct mp ranges. Use chiral SFC to verify enantiomeric excess (>98%) .

- Polymorphism : Recrystallize from ethanol/water mixtures to isolate thermodynamically stable forms .

Experimental Design Considerations

Q. What steps ensure reproducibility in scaled-up synthesis?

- Methodological Answer :

- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of cyclopentanecarboxylic acid to piperidine carbonyl chloride to minimize unreacted starting material.

- Inert Atmosphere : Use N₂ or Ar to prevent hydrolysis of acid chlorides .

Q. How to mitigate degradation during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.